Ethanolamine-13C2 hydrochloride
Overview
Description
Ethanolamine-13C2 hydrochloride, also known as 2-Aminoethanol-13C2 hydrochloride, is a stable isotope-labeled compound. It is a derivative of ethanolamine, where two carbon atoms are replaced with the isotope carbon-13. This compound is widely used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanolamine-13C2 hydrochloride typically involves the isotopic labeling of ethanolamine. The process begins with the introduction of carbon-13 labeled precursors into the ethanolamine structure. This can be achieved through various chemical reactions, including the use of labeled formaldehyde and ammonia. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The product is then purified through crystallization or chromatography to achieve the desired isotopic purity and chemical purity .
Chemical Reactions Analysis
Types of Reactions: Ethanolamine-13C2 hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to aldehydes or carboxylic acids using oxidizing agents.
Reduction: Reduction to primary amines using reducing agents.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions
Major Products:
Oxidation: Formation of glycine or glycolic acid.
Reduction: Formation of ethylamine.
Substitution: Formation of chloroethanol or bromoethanol
Scientific Research Applications
Ethanolamine-13C2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of ethanolamine into biological molecules such as phospholipids.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs containing ethanolamine moieties.
Industry: Applied in the development of new materials and chemicals, particularly in the study of reaction pathways and mechanisms
Mechanism of Action
The mechanism of action of ethanolamine-13C2 hydrochloride is primarily related to its role as a labeled compound. In biological systems, it is incorporated into various metabolic pathways, allowing researchers to trace its movement and transformation. The isotopic labeling provides a unique signature that can be detected using techniques such as mass spectrometry and NMR spectroscopy. This enables detailed studies of molecular interactions, metabolic pathways, and the effects of drugs and other compounds .
Comparison with Similar Compounds
Ethanolamine-13C2 hydrochloride can be compared with other similar compounds such as:
Ethanolamine-2-13C: A compound where only one carbon atom is labeled with carbon-13.
Ethanolamine-15N: A compound where the nitrogen atom is labeled with nitrogen-15.
Ethanolamine-d4: A deuterium-labeled ethanolamine where hydrogen atoms are replaced with deuterium
Uniqueness: this compound is unique due to its dual carbon-13 labeling, which provides enhanced sensitivity and resolution in analytical techniques. This makes it particularly valuable in studies requiring precise tracking of molecular transformations and interactions .
Properties
IUPAC Name |
2-amino(1,2-13C2)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1+1,2+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUNIMVZCACZBB-AWQJXPNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746133 | |
Record name | 2-Amino(~13~C_2_)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-25-4 | |
Record name | 2-Amino(~13~C_2_)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173019-25-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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